molecular formula C10H14O2 B13836103 1-(2-Hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone

1-(2-Hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone

Cat. No.: B13836103
M. Wt: 166.22 g/mol
InChI Key: ZRIILFPZUQRCID-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone is an organic compound characterized by a cycloheptadiene ring substituted with a hydroxy group and a methyl group, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cycloheptadiene derivative with an ethanone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cycloheptadiene derivatives.

Scientific Research Applications

1-(2-Hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and ethanone moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
  • 1-(7-Hydroxy-1,6,6-trimethyl-10-oxatricyclo[5.2.1.0(2,4)]dec-9-yl)ethanone

Comparison: 1-(2-Hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone is unique due to its specific substitution pattern on the cycloheptadiene ring This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-hydroxy-7-methylcyclohepta-1,5-dien-1-yl)ethanone

InChI

InChI=1S/C10H14O2/c1-7-5-3-4-6-9(12)10(7)8(2)11/h3,5,7,12H,4,6H2,1-2H3

InChI Key

ZRIILFPZUQRCID-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCCC(=C1C(=O)C)O

Origin of Product

United States

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